molecular formula C9H7F2NO B2985927 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile CAS No. 1784393-80-1

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B2985927
CAS No.: 1784393-80-1
M. Wt: 183.158
InChI Key: VRURJYGZVHDYON-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is an organic compound with a molecular weight of 183.16 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO/c1-13-9-5-8(11)7(10)4-6(9)2-3-12/h4-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.16 . The compound’s InChI key is HNVKOFRTAALTGO-UHFFFAOYSA-N .

Scientific Research Applications

Spectral Characteristics and Proton Transfer

  • The study of multiband fluorescence spectral properties of QMOM, a structural analog to 3-hydroxyflavone, in acetonitrile highlights its dual fluorescence and excited-state proton transfer behaviors. Such compounds are essential for understanding fluorescent tautomeric forms and their thermal behavior, which has implications in photophysics and photochemistry research (Tomin & Jaworski, 2011).

Solvolysis Reactions

  • Research on the solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile provides insights into the nucleophilic addition of water to tertiary allylic carbocations. Understanding these reactions contributes to the broader knowledge of organic reaction mechanisms and the role of solvent in chemical transformations (Jia, Ottosson, Zeng, & Thibblin, 2002).

Electrochemical Oxidation

  • Investigating the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads to the formation of dimeric biphenyl products. This research is pivotal for understanding the electrochemical behavior of organic molecules and their potential applications in synthesizing new compounds (Said, Mhalla, Amatore, Thouin, Pebay, & Verpeaux, 2002).

Enol Radical Cation Formation

  • The formation of enol radical cations from bromoacetone derivatives in acetonitrile underlines the significance of radical cation chemistry in organic synthesis and mechanistic studies. This area of research helps in understanding the stability and reactivity of radical cations in various chemical environments (Schepp, 2004).

Copolymerization Processes

  • Electrochemical copolymerization of thiophene derivatives in acetonitrile demonstrates applications in materials science, particularly in the development of conductive polymers with good electrochemical behavior and stability. This research contributes to advancements in electronic and optoelectronic devices (Wei, Xu, Hou, Zhou, & Pu, 2006).

Safety and Hazards

The safety information for 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile indicates that it is classified under GHS07. The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 .

Properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)2-3-7(10)8(9)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURJYGZVHDYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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